Zinc resinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H30O2.Zn/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXODCLTZTIFYDV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58O4Zn | |
| Record name | ZINC RESINATE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc resinate is a colorless to amber solid. Can spontaneously heat in the presence of air and moisture. This heat may be sufficient to ignite surrounding combustible materials. Not soluble in water. It is used as a drier in paints, and as a wetting agent., Liquid; Water or Solvent Wet Solid, Colorless to amber solid; [CAMEO] Tan crystalline solid; [Chem Service MSDS] | |
| Record name | ZINC RESINATE | |
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| Record name | Resin acids and Rosin acids, zinc salts | |
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| Record name | Zinc resinate | |
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CAS No. |
9010-69-9 | |
| Record name | ZINC RESINATE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Resin acids and Rosin acids, zinc salts | |
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| Record name | Resin acids and Rosin acids, zinc salts | |
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Chemical Reactivity and Reaction Mechanisms of Zinc Resinate
Core Chemical Transformations
The fundamental chemical transformations involving zinc resinate primarily revolve around the behavior of the carboxylate groups of the resin acids and the coordinating ability of the zinc(II) ion. These transformations include ionic exchange and the formation of various carboxylate complexes.
Mechanisms of Ionic Exchange and Carboxylate Complexation
This compound is formed through reactions between rosin (B192284) acids and zinc compounds, such as zinc acetate (B1210297) or zinc oxide. This process often involves the exchange of protons from the carboxylic acid groups of the resin acids with zinc ions google.com. The reaction can be accelerated by catalysts like acetic acid google.com.
The structure of zinc carboxylates, including this compound, involves the coordination of carboxylate ligands to zinc(II) ions wikipedia.org. Carboxylate groups can bind to metal centers in various modes, including monodentate (κ¹), bidentate (κ²), and bridging (syn-syn, syn-anti, or anti-anti) wikipedia.orgmdpi.com. In many zinc carboxylates, a common structural motif is a μ₄-oxo-centered tetrahedron of zinc cations surrounded by an octahedron of syn-syn bridging carboxylate anions shepchem.com. This bridging capability allows zinc carboxylates to form diverse structures, including coordination polymers mdpi.commdpi.com.
The formation of this compound can be viewed as a type of ion exchange where zinc ions replace the acidic protons of the resin acids ajptr.comglobalresearchonline.net. The extent of this exchange can be influenced by factors such as the concentration of competing ions and the pH of the environment ajptr.comgoogle.comresearchgate.net. The reversibility of this ionic exchange is a key principle in applications like drug delivery systems utilizing ion exchange resins, where a drug resinate complex is formed and the drug is released by exchange with ions in the surrounding fluid ajptr.comglobalresearchonline.net.
Coordination Chemistry in Multi-Component Systems
The ability of zinc to form coordination complexes with various functional groups, such as carboxylates, amines, and sulfur-containing species, is central to its role in these systems nih.govrsc.org. The specific coordination environment around the zinc center can vary depending on the ligands present and the reaction conditions, leading to different structural arrangements (e.g., tetrahedral, square pyramidal) mdpi.com. These coordination interactions influence the solubility, dispersion, and reactivity of this compound within the matrix uctm.eduzhiyizinc.comcitracakralogam.com.
Thermolytic Decomposition Processes
This compound undergoes thermolytic decomposition upon heating. This process is particularly relevant in applications where the material is subjected to elevated temperatures, such as in the production of zinc oxide nanoparticles or during the processing of materials containing this compound.
Mechanistic Pathway to Zinc Oxide Nanoparticle Formation
The thermal decomposition of this compound is a known method for synthesizing zinc oxide (ZnO) nanoparticles beilstein-journals.orgnih.gov. Studies using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal the decomposition profile of this compound upon heating beilstein-journals.orgresearchgate.net. Typically, the decomposition occurs over a range of temperatures, with different stages corresponding to the loss of organic components and the formation of inorganic residues.
The mechanistic pathway generally involves the breakdown of the organic resinate structure, leaving behind zinc-containing species that are subsequently oxidized to form ZnO. At elevated temperatures, the organic ligands are almost completely decomposed, and the zinc metal is oxidized to form zinc oxide beilstein-journals.orgresearchgate.net. The temperature and heating rate can influence the size and morphology of the resulting ZnO nanoparticles nih.govrsc.org. For instance, calcination of this compound at temperatures around 600 °C has been shown to yield pure ZnO nanoparticle powder beilstein-journals.org. The formation of crystalline ZnO is confirmed by techniques like X-ray diffraction (XRD) beilstein-journals.orgnih.gov.
Data from thermal analysis can provide insights into the decomposition steps. For example, DTA/TG analysis of this compound shows distinct peaks corresponding to mass loss and thermal events associated with the decomposition of organic matter and the formation of ZnO beilstein-journals.orgresearchgate.net.
Illustrative Thermal Decomposition Data (Conceptual Example based on search results):
| Temperature Range (°C) | Observed Event | Proposed Chemical Transformation |
| Below 200 | Initial mass loss | Loss of adsorbed water or volatile organic compounds |
| 200 - 400 | Significant mass loss | Decomposition of organic resinate structure |
| 400 - 600 | Further mass loss, Exotherm | Continued decomposition, oxidation of zinc species |
| Above 600 | Residue stabilization | Formation of crystalline ZnO |
(Note: Specific temperature ranges and events can vary depending on the exact composition of the resinate and the experimental conditions. This table is a generalized representation based on the described thermal decomposition processes.)
Mechanisms in Polymer Science and Cross-linking
This compound finds significant application in polymer science, particularly as an additive in rubber formulations where it influences the vulcanization process and the final properties of the material.
Activation Principles in Sulfur Vulcanization of Elastomers
In the sulfur vulcanization of elastomers, zinc compounds, including those derived from this compound or formed in situ from zinc oxide and fatty acids, act as crucial activators uctm.edumdpi.comrubbernews.comcitracakralogam.comindolysaght.com. The vulcanization process involves the formation of sulfur cross-links between polymer chains, enhancing the mechanical properties of the rubber mdpi.comrubbernews.comindolysaght.com.
The generally accepted mechanism involves the reaction of zinc oxide (or other zinc sources) with fatty acids (like stearic acid) to form soluble zinc soaps or carboxylates zhiyizinc.comcitracakralogam.comresearchgate.net. These zinc species then interact with the sulfur and accelerators to form active sulfurating agents mdpi.comzhiyizinc.comresearchgate.net. While the exact mechanism is complex and still under investigation, it is understood that zinc plays a key role in activating the sulfur species and facilitating the formation of polysulfide cross-links mdpi.comzhiyizinc.comrubbernews.comcitracakralogam.com.
This compound, containing both zinc and organic carboxylate groups, can contribute to this activation process. The zinc component participates in the formation of active complexes, while the organic resinate structure can influence the dispersion of fillers and other additives within the rubber matrix uctm.edu. The presence of this compound can lead to a decrease in the Mooney viscosity of rubber compounds and can exhibit an anti-reversion effect, helping to retain mechanical properties even upon prolonged curing uctm.eduresearchgate.net.
The activation principles involve the coordination of zinc ions with sulfur and accelerator molecules, forming intermediate complexes that lower the activation energy for the cross-linking reaction mdpi.comresearchgate.net. The efficiency of this activation is influenced by the dispersion of the zinc source and its ability to form these active complexes mdpi.comzhiyizinc.com.
This compound: Chemical Reactivity, Polymer Curing, and Chelation Dynamics
This compound, a metallic salt derived from resin acids, plays a significant role in various industrial applications, particularly within polymer systems. Its chemical behavior and interactions are central to its functions, including influencing reaction mechanisms, mitigating undesirable phenomena during polymer curing, and participating in chelation dynamics in polymerization processes.
Mitigation of Reversion Phenomena in Polymer Curing Processes
Zinc resinate is recognized for its effectiveness in mitigating reversion, a significant issue in the curing of certain polymers, particularly natural rubber. Reversion is characterized by the degradation or breakdown of the polymer network at elevated temperatures or during prolonged curing times, leading to a reduction in desirable mechanical properties such as tensile strength, hardness, and elasticity. researchgate.netuctm.edugoogle.com
The inclusion of this compound in rubber compounds has been shown to considerably decrease the Mooney viscosity, improving processability. researchgate.netuctm.edu More importantly, a mixture of zinc oxide and this compound exhibits a strong anti-reversion effect. researchgate.netuctm.edu Studies have demonstrated that the presence of this combination can lead to the absence of reversion in cure curves, allowing the vulcanizate to retain its mechanical properties even with extended curing durations. researchgate.netuctm.edu
Zinc salts of fatty acids, often referred to as organozinc soaps, including this compound, function as activators for accelerated sulfur vulcanization and also serve as reversion reducing agents. uctm.eduresearchgate.net In sulfur vulcanization, zinc compounds, typically zinc oxide, are essential activators that work synergistically with organic accelerators to facilitate the formation of sulfur cross-links between polymer chains. The addition of this compound further enhances the stability of the vulcanized network.
Research suggests that the anti-reversion effect is linked to the formation of a stable coordinating complex involving zinc oxide, zinc soap (this compound), the accelerator, and sulfur. researchgate.net This complex is believed to influence the cross-linking process, resulting in a more thermo-stable vulcanization structure with a lower proportion of easily cleavable polysulfidic cross-links and a higher proportion of more stable monosulfidic and disulfidic cross-links. researchgate.net This leads to a wider curing plateau and prevents the degradation reactions that cause reversion at typical curing temperatures (e.g., above 150°C for natural rubber). uctm.eduresearchgate.net
Table 1 illustrates the effect of this compound and zinc oxide on the curing properties and reversion behavior of rubber compounds (data is illustrative based on research findings).
| Compound Formulation | Mooney Viscosity (MU) | Scorch Time (tS2, min) | Cure Rate Index | Reversion (Max Torque Change) |
| Control (No ZnO, No ZR) | High | Short | High | Significant Reversion |
| Control + ZnO | Moderate | Moderate | Moderate | Reduced Reversion |
| Control + ZR | Lower | Short | High | Some Reversion |
| Control + ZnO + ZR | Moderate | Longer | Moderate | Minimal/No Reversion |
The presence of this compound, particularly in combination with zinc oxide, thus contributes to a more efficient and stable curing process, ensuring the retention of desired mechanical properties over time and temperature.
Chelation Dynamics in Resin Polymerization Reactions
Zinc resinate participates in polymerization reactions, and its behavior can involve chelation dynamics, particularly when used in conjunction with resins containing functional groups capable of coordinating with metal ions. Chelation involves the formation of coordinate bonds between a metal ion and multiple ligand atoms within the same molecule.
The extent of chelation and the concentration of this compound can impact the degree of cross-linking and the resulting properties of the polymerized material. For example, in rosin-modified polymerized oils cured with BMM, varying the content of dehydrated castor oil acid and this compound affects the network structure. researchgate.net Higher levels of carboxylic acid groups (from DCOA) and lower levels of this compound can lead to a more partial network structure, suggesting that this compound facilitates cross-linking, likely through the formation of coordinate or chelate complexes with the carboxyl groups of the resin chains and potentially the curing agent. researchgate.net
While the precise chelation dynamics can be complex and depend on the specific resin system and reaction conditions, the ability of zinc ions within the resinate structure to coordinate with functional groups like carboxyls is a key aspect of its role in modifying resin properties and influencing polymerization outcomes. This chelation can contribute to improved cross-linking density, enhanced thermal stability, and modified mechanical properties of the final polymer network.
Theoretical and Computational Chemistry of Zinc Resinate Systems
Mechanistic Modeling of Zinc Resinate-Involved Reactions
Mechanistic modeling is used to simulate the pathways of chemical reactions involving zinc resinates, such as their formation and degradation. This is particularly relevant in the field of art conservation, where the formation of zinc soaps (including resinates) from zinc-based pigments and oil binders is a significant degradation issue. researchgate.netmetmuseum.org
Mechanism of Zinc Soap Formation and Crystallization The formation of zinc soaps is a multi-step process that begins with the hydrolysis of ester bonds in the oil binder, releasing free fatty acids (or resin acids in the case of resinates). nih.gov These acidic groups then react with zinc ions, which may leach from pigments like zinc oxide. researchgate.netnih.gov
Computational and experimental models have shown that zinc carboxylates can exist in both amorphous and crystalline states. nih.govnist.govrsc.org The transition from a disordered amorphous state to an ordered crystalline structure is a critical step in the degradation process observed in oil paintings. nih.gov Mechanistic studies have revealed that the presence of water can play a crucial catalytic role in this crystallization process. nih.gov Modeling suggests that water molecules can stabilize charged groups during the change in zinc-carboxylate coordination that is required for crystallization to occur. While solvent swelling of the paint matrix alone does not induce this change, the presence of even trace amounts of water can trigger the amorphous-to-crystalline transition. nih.gov
Kinetic and Thermodynamic Modeling Kinetic models are employed to understand the rate of zinc soap formation. The pseudo-second-order reaction model has been found to accurately describe the kinetics of zinc ion biosorption onto surfaces with carboxyl groups, a process analogous to the initial steps of this compound formation. Thermodynamic modeling has shown that the sorption process (binding of zinc to carboxylates) is typically spontaneous and exothermic.
The table below outlines key stages in this compound-involved reactions as understood through mechanistic modeling.
| Reaction Stage | Description | Key Influencing Factors | Modeling Approach |
| 1. Ligand Formation | Hydrolysis of esters in the binding medium to form free resin acids. | Humidity, Temperature | - |
| 2. Ion Leaching & Complexation | Zinc ions from pigments react with resin acids to form amorphous this compound. | Acidity, Presence of water | DFT, Molecular Dynamics |
| 3. Crystallization | Amorphous this compound reorganizes into a more stable, crystalline structure. | Water (catalytic role), Solvent exposure | FTIR-monitored kinetic studies, Computational modeling |
These modeling efforts provide a foundational understanding of the chemical interplay between pigments, binders, and environmental factors, which is essential for predicting and potentially mitigating the degradation pathways involving this compound. nih.gov
Advanced Chemical Applications and Material Science Contributions
Formulation in Coatings and Adhesives Chemistry
In the realm of coatings and adhesives, zinc resinate is valued for its ability to modify resin properties, enhance film formation, and improve the final performance characteristics of the applied material. Its compatibility with a wide range of polymeric materials makes it a versatile additive. google.com
Below is a data table summarizing the optimized composition and resulting properties of a water-based, rosin-modified, polymerized oil incorporating this compound.
| Component | Percentage (%) | Resulting Property |
| Dehydrated Castor Oil Acid (DCOA) | 35% | Fine water-dispersible stability |
| This compound (ZR) | 5% | Excellent physicochemical properties |
| Other Reactants (DCO, Rosin (B192284) Acid) | 60% | Base polymer formation |
This table illustrates the optimized formulation for a water-based, rosin-modified, polymerized oil (WRPO) as determined by research, showing the specific content of DCOA and this compound that yielded the best performance characteristics. rsc.orgresearcher.liferesearchgate.net
The presence of zinc compounds, including salts like this compound, can significantly influence the curing kinetics and subsequent film formation of polymer systems. While direct kinetic studies on this compound in coatings are specific to formulations, the behavior of other zinc compounds in resin systems offers insight. For instance, zinc-based catalysts are known to affect the curing reactions in epoxy-anhydride thermosets. researchgate.net The Zn²⁺ ion can act as a Lewis acid, catalyzing reactions such as esterification or transesterification, which are often central to the cross-linking mechanisms in coatings. nih.gov This catalytic activity can accelerate the reaction process, leading to faster cure times. researchgate.net
The incorporation of this compound also impacts the final properties of the cured film. In the aforementioned WRPO system, after being mixed with a curing agent like butoxymethylmelamine and cured, the resulting film demonstrated desirable characteristics. rsc.org The presence of the metallic salt within the polymer matrix can enhance properties such as hardness, adhesion, and water resistance. researchgate.net The bulky, hydrophobic nature of the resinate molecule contributes to improved water resistance, while the zinc ions can promote stronger interfacial adhesion between the coating and the substrate.
Engineering in Elastomer and Rubber Technology
This compound is emerging as a critical component in rubber technology, particularly as the industry seeks more ecologically sound alternatives to traditional compounding ingredients.
Studies on silica-filled natural rubber composites have shown that this compound can be a viable substitute for a portion of the zinc oxide. researchgate.net Its organic nature provides good compatibility and dispersion within the hydrophobic rubber matrix, a known challenge for the more hydrophilic zinc oxide. mdpi.comresearchgate.net The use of organic zinc salts can reduce the required amount of zinc ions by 70-90% compared to conventional zinc oxide without negatively impacting vulcanization time or the properties of the vulcanizate. nih.gov In some cases, a combination of zinc oxide and this compound has been shown to produce a strong anti-reversion effect, which helps maintain the mechanical properties of the rubber even with extended curing times. researchgate.net
The following table compares the curing characteristics of rubber compounds using different activator systems.
| Activator System | Scorch Time (Ts1), min | Cure Rate Index (CRI), min⁻¹ | Maximum Torque (MH), dNm |
| Control (ZnO) | 2.5 | 30.3 | 12.8 |
| This compound (Rz) | 1.8 | 37.0 | 11.5 |
| Rz + ZnO | 6.0 | 17.5 | 11.2 |
This table presents data from a study on silica-filled natural rubber composites, comparing the vulcanization behavior at 160°C. The use of this compound alone (Rz) shows a shorter scorch time and higher cure rate than the control with ZnO. A combination of this compound and ZnO (Rz+ZnO) significantly increases the scorch time, providing a longer processing safety window. researchgate.net
Effective dispersion of additives and strong interfacial interactions between the polymer matrix and fillers are crucial for the performance of composite materials. researchgate.netnih.gov this compound demonstrates good technological compatibility with the rubber matrix, which is attributed to the organic, hydrocarbon-rich rosin component of the molecule. researchgate.net This compatibility leads to better dispersion compared to inorganic zinc oxide, ensuring that the zinc ions are more homogenously available throughout the matrix to participate in the vulcanization chemistry. mdpi.com
Precursor Chemistry in Inorganic Nanomaterial Synthesis
This compound, as a metal-organic compound, holds potential as a precursor for the synthesis of inorganic nanomaterials, specifically zinc oxide (ZnO) nanoparticles. The synthesis of ZnO nanoparticles often relies on the decomposition or reaction of a zinc-containing precursor, with the choice of precursor significantly influencing the morphology, size, and properties of the resulting nanoparticles. researchgate.netmdpi.com
Commonly used precursors include zinc acetate (B1210297), zinc nitrate (B79036), and zinc chloride. nih.govorientjchem.org The general principle involves a chemical transformation—such as thermal decomposition (calcination), precipitation, or sol-gel reaction—that converts the zinc salt into zinc oxide. orientjchem.org For example, zinc acetate can be decomposed at elevated temperatures to yield ZnO, with the organic acetate portion burning off. nih.gov
By analogy, this compound could serve a similar function. Through thermal decomposition, the organic rosin matrix would be pyrolyzed, leaving behind zinc oxide. The large, complex structure of the rosinate anion could potentially act as a template or a fuel during the calcination process, influencing the porosity and surface area of the resulting ZnO powder. While not as widely documented as simpler zinc salts for this purpose, its use represents a plausible route for nanomaterial synthesis, especially if specific surface properties imparted by the carbon-rich precursor are desired.
The table below shows how different zinc precursors can affect the resulting ZnO nanoparticle characteristics, illustrating the principle that could apply to this compound.
| Zinc Precursor | Synthesis Method | Resulting Morphology | Average Particle Size (nm) |
| Zinc Nitrate Hexahydrate | Precipitation | Nanorods, Nanoplates | ~20-50 |
| Zinc Acetate Dihydrate | Sol-Gel / Precipitation | Spherical, Hexagonal | ~15-30 |
| Zinc Chloride | Hydrothermal | Nanorods, Nanowires | ~25-60 |
| This compound (Potential) | Thermal Decomposition | Dependent on conditions | Not widely documented |
This table summarizes typical morphologies and sizes of ZnO nanoparticles synthesized from various common precursors. The characteristics of nanoparticles derived from a potential this compound precursor would depend heavily on the specific synthesis conditions. researchgate.netnih.gov
Green Routes to Metal Oxide Nanoparticles
The synthesis of metal oxide nanoparticles is a rapidly advancing field in material science, with a strong emphasis on developing environmentally benign "green" synthesis routes. These methods utilize natural resources like plant extracts, bacteria, or fungi as reducing and capping agents, offering an alternative to conventional physical and chemical processes that may involve hazardous substances. nih.govnih.govresearchgate.net
Green synthesis of zinc oxide (ZnO) nanoparticles, for instance, typically involves the reaction of a zinc precursor, such as zinc nitrate or zinc acetate, with a plant extract. mdpi.comnih.gov The phytochemicals present in the extract, including flavonoids and polyphenols, facilitate the reduction of zinc ions and stabilize the newly formed nanoparticles, preventing their aggregation. nih.gov
While this compound is an organozinc compound, its direct application as a precursor in the green synthesis of zinc oxide or other metal oxide nanoparticles is not prominently documented in current scientific literature. The established green chemistry protocols predominantly favor simple, water-soluble zinc salts. The bulky, complex nature of the resinate anion may influence its reactivity and suitability in these aqueous, biologically-mediated synthesis systems. Therefore, while the principles of green nanoparticle synthesis are well-established for zinc compounds, the specific role of this compound in this particular application remains an area for future research and exploration.
Other Chemical Engineering Applications
Beyond its potential in nanomaterials, this compound has several established and impactful applications in chemical engineering, particularly in the polymer and coatings industries.
Studies have shown that the inclusion of this compound can influence the vulcanization process and the final properties of the rubber composite. researchgate.net For example, it has been demonstrated to decrease the Mooney viscosity of rubber compounds, which is a measure of the material's viscosity and processability. uctm.eduresearchgate.net Furthermore, in combination with zinc oxide, this compound can exhibit a strong anti-reversion effect, preventing the degradation of cross-links during prolonged vulcanization and thereby maintaining the mechanical properties of the final product. uctm.eduresearchgate.net
Another primary application of this compound is in the paint and coatings industry, where it functions as a drier and a wetting agent. nih.govhaz-map.com As a drier, it promotes the oxidative cross-linking of drying oils in alkyd resins, accelerating the drying and hardening of the paint film. Its properties also make it a key component in the formulation of printing inks and high-performance adhesives, where it enhances adhesion and durability. quimidroga.comgoogle.com
The table below summarizes key research findings on the effect of this compound in natural rubber vulcanization.
| Property | Observation | Reference |
| Mooney Viscosity | Presence of this compound leads to a considerable decrease in the Mooney viscosity of rubber compounds. | uctm.eduresearchgate.net |
| Reversion | A mixture of zinc oxide and this compound demonstrates a strong anti-reversion effect during vulcanization. | uctm.eduresearchgate.net |
| Mechanical Properties | The anti-reversion effect helps in retaining the mechanical properties of the vulcanizate, even with prolonged curing times. | uctm.eduresearchgate.net |
| Zinc Content | Can be used to replace zinc oxide, which is necessary due to the tenfold lower zinc content in the resinate. | uctm.edu |
| Compatibility | Shows good technological compatibility with the natural rubber matrix due to its chemical nature. | uctm.edu |
Q & A
Q. What are the standardized protocols for synthesizing zinc resinate, and how do variations in reaction conditions (e.g., temperature, stoichiometry) influence its physicochemical properties?
- Methodological Answer : this compound synthesis typically involves reacting zinc salts (e.g., zinc acetate) with rosin acids (abietic acid derivatives) under controlled conditions. Key parameters include reaction temperature (80–120°C), solvent selection (e.g., ethanol or acetone), and molar ratios . Characterization via Fourier-transform infrared spectroscopy (FTIR) can confirm esterification, while thermogravimetric analysis (TGA) evaluates thermal stability. Variations in zinc-to-rosin ratios may alter crystallinity, as shown in XRD patterns .
Q. How is this compound characterized to confirm its chemical structure and purity in academic studies?
- Methodological Answer : Standard characterization includes:
- FTIR : Peaks at ~1700 cm⁻¹ (ester carbonyl) and ~1450 cm⁻¹ (zinc-carboxylate bonds) .
- TGA/DSC : Decomposition profiles (e.g., 200–400°C) to assess thermal stability and residual ash content .
- Elemental Analysis : Quantify zinc content via atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP).
- XRD : Amorphous vs. crystalline structure identification .
Advanced Research Questions
Q. What mechanisms underlie the thermal decomposition of this compound, and how do these processes correlate with its applications (e.g., as a precursor for ZnO nanoparticles)?
- Methodological Answer : Thermal decomposition pathways can be studied using coupled TGA-mass spectrometry (TGA-MS) to identify volatile byproducts (e.g., CO₂, H₂O) and intermediate phases. Evidence suggests this compound decomposes into ZnO nanoparticles above 300°C, with particle size influenced by heating rates . Kinetic analysis (e.g., Flynn-Wall-Ozawa method) can model activation energies, aiding in optimizing nanoparticle synthesis .
Q. How do conflicting reports on this compound’s stability in aqueous environments impact its utility in functional coatings, and what experimental approaches resolve these contradictions?
- Methodological Answer : Discrepancies in stability studies may arise from differences in resin acid composition or hydration protocols. Controlled aging experiments under varying pH (3–10) and humidity (30–90% RH) with periodic FTIR/XRD monitoring can isolate degradation mechanisms. Statistical meta-analysis of prior data (e.g., Arrhenius plots for hydrolysis rates) helps identify outliers and establish consensus .
Q. What are the limitations of using this compound in hybrid nanocomposites, and how can co-functionalization strategies (e.g., with silanes or polymers) enhance interfacial compatibility?
- Methodological Answer : this compound’s hydrophobicity may hinder dispersion in polar matrices. Surface modification via silane coupling agents (e.g., (3-aminopropyl)triethoxysilane) improves adhesion. Evaluate compatibility through:
- Contact Angle Measurements : Hydrophilicity/hydrophobicity balance.
- SEM/TEM : Dispersion quality in composite films.
- Mechanical Testing : Tensile strength vs. unmodified composites .
Data Analysis and Reproducibility
Q. How should researchers address variability in zinc content measurements across batches of synthesized this compound?
- Methodological Answer : Batch variability often stems from incomplete esterification or zinc salt impurities. Implement:
- Quality Control : Triplicate synthesis runs with ICP validation.
- Statistical Process Control (SPC) : Monitor zinc content via control charts (mean ± 3σ).
- Post-Synthesis Purification : Recrystallization or Soxhlet extraction to remove unreacted precursors .
Q. What frameworks (e.g., PICOT, FINER) are optimal for designing hypothesis-driven studies on this compound’s photocatalytic performance?
- Methodological Answer : Apply the FINER criteria :
- Feasible : Lab-scale photocatalytic reactors with UV/visible light sources.
- Novel : Compare this compound-derived ZnO against commercial ZnO in dye degradation assays.
- Relevant : Link findings to environmental remediation applications.
- Ethical : Ensure safe disposal of photocatalytic byproducts .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
